Purin-2-ol, 6-dimethylamino-
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Overview
Description
Purin-2-ol, 6-dimethylamino- is a chemical compound with the molecular formula C7H9N5O and a molecular weight of 179.1793 g/mol . It is also known by its IUPAC name, 6-(dimethylamino)-7H-purin-2-ol . This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of nucleic acids.
Preparation Methods
The synthesis of Purin-2-ol, 6-dimethylamino- involves several steps. One common method starts with 2-methylmercapto-4-amino-6-dimethylaminopyrimidine, which is nitrosated in 10% acetic acid to form 5-nitrosopyrimidine . This intermediate is then reduced with sodium hydrosulfite to yield triamine, followed by formylation to produce 5-formamidopyrimidine . The ring closure of this intermediate to 2-methylmercapto-6-dimethylaminopurine is achieved by short fusion at 250°C . Finally, desulfurization with Raney nickel in sodium hydroxide at 100°C affords the desired product, Purin-2-ol, 6-dimethylamino- .
Chemical Reactions Analysis
Purin-2-ol, 6-dimethylamino- undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups . This compound can also affect the maturation of mammalian oocytes and induce apoptosis in lymphoma cells by inhibiting protein kinases . Common reagents used in these reactions include sodium hydrosulfite for reduction and Raney nickel for desulfurization . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Purin-2-ol, 6-dimethylamino- has a wide range of scientific research applications. In chemistry, it is used as a protein kinase inhibitor, which makes it valuable in studies involving cell signaling and regulation . In biology, it is used to study the maturation of mammalian oocytes and the induction of apoptosis in lymphoma cells . Additionally, it is used in the study of RNA modifications and the biosynthetic pathways of modified ribonucleosides .
Mechanism of Action
The mechanism of action of Purin-2-ol, 6-dimethylamino- involves the inhibition of protein kinases, which are crucial for cell signaling and regulation . By inhibiting these enzymes, the compound can affect various cellular processes, including cell proliferation, differentiation, and apoptosis . The molecular targets of this compound include cyclin-dependent kinases and other protein kinases involved in cell cycle regulation . The pathways affected by this inhibition include those related to cell cycle progression and apoptosis .
Comparison with Similar Compounds
Purin-2-ol, 6-dimethylamino- is similar to other purine derivatives, such as adenine and guanine, which are also involved in nucleic acid structure and function . its unique ability to inhibit protein kinases sets it apart from these other compounds . Similar compounds include 6-dimethylaminopurine and other purine analogues that inhibit cyclin-dependent kinases . The uniqueness of Purin-2-ol, 6-dimethylamino- lies in its specific inhibitory effects on protein kinases and its applications in cancer research and cell cycle studies .
Properties
CAS No. |
24391-36-4 |
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Molecular Formula |
C7H9N5O |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
6-(dimethylamino)-3,7-dihydropurin-2-one |
InChI |
InChI=1S/C7H9N5O/c1-12(2)6-4-5(9-3-8-4)10-7(13)11-6/h3H,1-2H3,(H2,8,9,10,11,13) |
InChI Key |
OTMUNAGWUBKJPP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=O)NC2=C1NC=N2 |
Origin of Product |
United States |
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